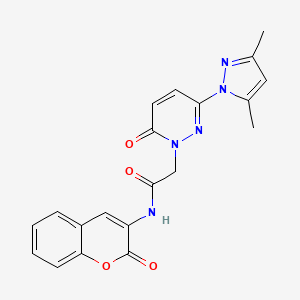

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide

Description

This compound is a hybrid heterocyclic molecule featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety at the 3-position, linked via an acetamide bridge to a coumarin (2-oxo-2H-chromen-3-yl) group. Pyridazinones are recognized for their broad pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Propriétés

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-oxochromen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c1-12-9-13(2)25(22-12)17-7-8-19(27)24(23-17)11-18(26)21-15-10-14-5-3-4-6-16(14)29-20(15)28/h3-10H,11H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIIGLPQECRKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=CC=CC=C4OC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms that contribute to its pharmacological effects.

Chemical Structure and Synthesis

The compound features a pyrazole ring, a pyridazine moiety, and a chromenone structure, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Pyrazole | Pyrazole |

| Pyridazine | Pyridazine |

| Chromenone | Chromenone |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole and pyridazine have shown effectiveness against various bacterial strains, including drug-resistant species. A study highlighted that certain pyrazole derivatives displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies suggest that the compound may possess anti-inflammatory properties. The mechanism likely involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. A related study demonstrated that a similar pyrazole derivative reduced inflammation in an osteoarthritis model by modulating oxidative stress and mitochondrial function .

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. It may scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This property is crucial in mitigating oxidative stress-related diseases .

Case Studies

- Osteoarthritis Model : In a controlled study with male albino rats, administration of a structurally related pyrazole derivative resulted in significant improvements in joint health and reduced markers of inflammation compared to the control group . Histological analysis showed enhanced bone cortex integrity and reduced inflammatory cell infiltration.

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that compounds with structural similarities to our target compound exhibited MIC values in the low micromolar range against resistant strains .

The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Modulation of Gene Expression : The compound may influence the expression of genes related to inflammation and oxidative stress response.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related pyridazinone-acetamide derivatives:

Key Comparative Insights

Substituent Effects on Bioactivity: The dichloropyridazinone derivative () exhibits specificity for PRMT5 inhibition, likely due to electron-withdrawing Cl atoms enhancing electrophilic interactions . Coumarin-containing analogues (e.g., ) demonstrate kinase inhibitory activity, suggesting the target compound’s coumarin group could confer similar selectivity .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , employing amide bond formation between activated pyridazinone intermediates and coumarin-derived amines . achieved 79% yield using THF/thionyl chloride, while reported yields of 20–80% via DMF-mediated coupling.

Physicochemical Properties: The alkyl chain in ’s analogue (359.47 g/mol) reduces polarity compared to the target compound (393.39 g/mol), which may lower aqueous solubility but improve membrane permeability .

Unresolved Data Gaps: Biological activity data for the target compound are absent in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.